
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane is a silicon-containing organic compound. It is characterized by the presence of a silicon atom bonded to two methyl groups, a methoxy group, and a 2,3-dimethylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different silyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various silyl derivatives. These products are of interest in both academic research and industrial applications .
Scientific Research Applications
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethylbutan-2-yl)(hydroxy)dimethylsilane
- (2,3-Dimethylbutan-2-yl)(chloro)dimethylsilane
- (2,3-Dimethylbutan-2-yl)(ethyl)dimethylsilane
Uniqueness
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane is unique due to the presence of the methoxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and other applications where selective reactivity is required .
Properties
CAS No. |
58023-34-0 |
|---|---|
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
2,3-dimethylbutan-2-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C9H22OSi/c1-8(2)9(3,4)11(6,7)10-5/h8H,1-7H3 |
InChI Key |
AXEAYZZDHABJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





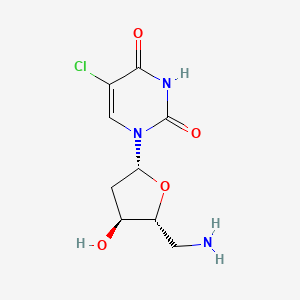
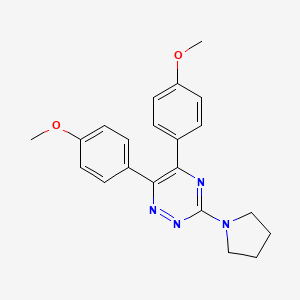
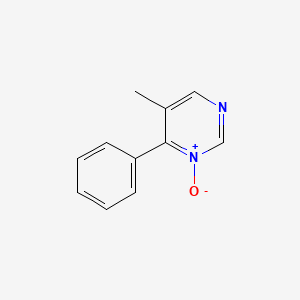
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)
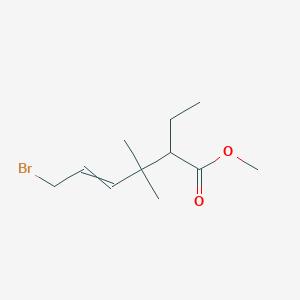

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
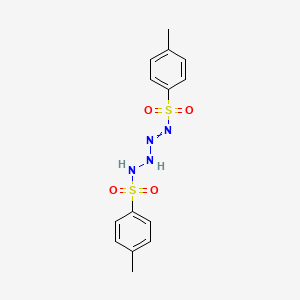
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
